molecular formula C16H18N2O4S B11161436 2-[2-(2-Methoxy-phenyl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester

2-[2-(2-Methoxy-phenyl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B11161436
M. Wt: 334.4 g/mol
InChI Key: YDQYCGGACQNASK-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(2-METHOXYPHENYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(2-METHOXYPHENYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing purification techniques such as recrystallization and chromatography to ensure product purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(2-METHOXYPHENYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ETHYL 2-[2-(2-METHOXYPHENYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(2-METHOXYPHENYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with various molecular targets:

Comparison with Similar Compounds

ETHYL 2-[2-(2-METHOXYPHENYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other thiazole derivatives:

The uniqueness of ETHYL 2-[2-(2-METHOXYPHENYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 2-[[2-(2-methoxyphenyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H18N2O4S/c1-4-22-15(20)14-10(2)17-16(23-14)18-13(19)9-11-7-5-6-8-12(11)21-3/h5-8H,4,9H2,1-3H3,(H,17,18,19)

InChI Key

YDQYCGGACQNASK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=CC=C2OC)C

solubility

14.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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